Pamiparib maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

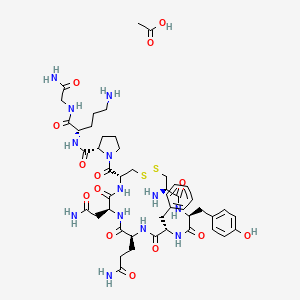

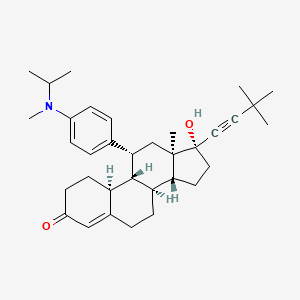

Pamiparib, also known as BGB-290, is a highly potent and selective PARP inhibitor with favorable drug metabolism and pharmacokinetic properties. BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks via the base-excision repair (BER) pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability, and eventually leads to apoptosis. BGB-290 may both potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

Wissenschaftliche Forschungsanwendungen

1. Potential for Brain Tumor Treatment

Pamiparib, a PARP inhibitor, has demonstrated selectivity for PARP1 and PARP2 and significant anti-proliferative activities in tumor cell lines with BRCA1/2 mutations or homologous recombination pathway deficiency (HRD). Notably, pamiparib shows enhanced effectiveness in treating brain tumors when combined with temozolomide (TMZ), a DNA alkylating agent. This combination overcomes TMZ resistance and has shown tumor inhibitory effects and prolonged lifespan in models. Pamiparib's ability to penetrate the blood-brain barrier makes it a promising candidate for brain tumor treatments (Xiong et al., 2020).

2. Application in Cancer Therapy

Pamiparib has been approved in China for the treatment of germline BRCA mutation-associated advanced ovarian, fallopian tube, or primary peritoneal cancer previously treated with chemotherapy. This approval followed the successful completion of a pivotal phase II trial (NCT03333915), marking a significant milestone in its development for cancer therapy (Markham, 2021).

3. Combination with Radiation Therapy

A phase 1b/2 study of pamiparib combined with radiation therapy (RT) and/or TMZ in patients with newly diagnosed or recurrent/refractory glioblastoma (GBM) has been conducted. The study evaluated different dosing regimens and combinations, providing insights into pamiparib's potential in conjunction with standard GBM treatments (Piotrowski et al., 2019).

4. Investigational Use in Metastatic Castration-Resistant Prostate Cancer

In clinical trials, pamiparib is being evaluated for its antitumor activity and safety in metastatic castration-resistant prostate cancer (mCRPC) patients. These studies focus on patients with a circulating tumor cell homologous recombination deficiency (HRD) phenotype or BRCA defects, highlighting the drug's potential application in a specific subset of prostate cancer cases (Chowdhury et al., 2019).

5. Pharmacokinetic Studies

Research has been conducted to understand pamiparib's pharmacokinetics, particularly when combined with strong CYP3A inducers or inhibitors. These studies are crucial for determining optimal dosing and potential drug-drug interactions, thereby aiding in the safe and effective use of pamiparib in clinical settings (Mu et al., 2021).

6. Antitumor Activity in Various Cancer Types

Pamiparib has shown preliminary antitumor activity in various cancer types, including ovarian, breast, prostate, gastric, and small cell lung cancer. Updated data from a phase I dose-escalation/expansion study provides valuable insights into the drug's efficacy and safety profile across different tumor types (Voskoboynik et al., 2019).

Eigenschaften

CAS-Nummer |

2086689-94-1 |

|---|---|

Produktname |

Pamiparib maleate |

Molekularformel |

C16H15FN4O |

Molekulargewicht |

298.3214 |

IUPAC-Name |

(R)-2-fluoro-10a-methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one maleate |

InChI |

InChI=1S/C16H15FN4O.C4H4O4/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16;5-3(6)1-2-4(7)8/h5-6,18H,2-4,7H2,1H3,(H,20,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |

InChI-Schlüssel |

JEHPIZTXGANXDR-MLCLTIQSSA-N |

SMILES |

O=C1NN=C2CN(CCC3)[C@@]3(C)C(N4)=C2C5=C4C=C(F)C=C51.O=C(O)/C=C\C(O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BGB-29 maleat 0; BGB 290; BGB290; Pamiparib maleate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

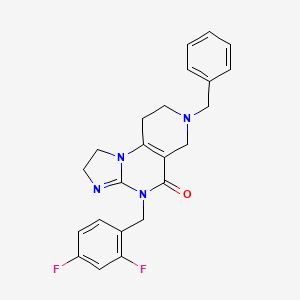

![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)

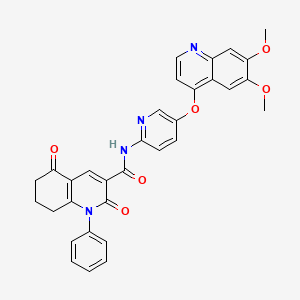

![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)

![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)